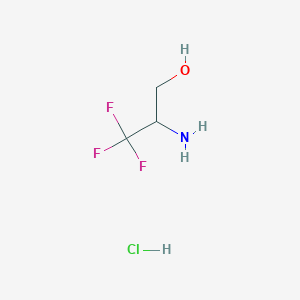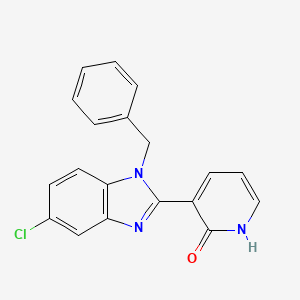
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
描述
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (BCP) is an organic compound that has been used in a variety of scientific research applications. BCP is a valuable reagent for organic synthesis due to its high reactivity and low toxicity. It has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, BCP has been used in the development of new materials, such as polymers and nanomaterials.
科学研究应用
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been widely used in scientific research due to its high reactivity and low toxicity. It has been used as a reagent in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been used in the development of new materials, such as polymers and nanomaterials. 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has also been used in the synthesis of chiral compounds, which are important for drug development. Furthermore, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been used in the synthesis of peptide and peptidomimetic compounds, which are important for drug discovery.
作用机制
The mechanism of action of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is not fully understood. However, it is believed that 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone acts as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone and the target molecule, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone are not fully understood. However, it is believed that 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone may act as an anti-inflammatory agent, as well as an antioxidant. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone may have anti-cancer and anti-microbial properties.
实验室实验的优点和局限性
The main advantage of using 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in lab experiments is its high reactivity and low toxicity. This makes it a safe and effective reagent for organic synthesis. Furthermore, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is relatively inexpensive, making it a cost-effective reagent for lab experiments.
The main limitation of using 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in aqueous solutions. This can make it difficult to use in certain types of experiments. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has a relatively low boiling point, making it difficult to use in experiments involving high temperatures.
未来方向
There are several potential future directions for the use of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in scientific research. These include the development of new materials, such as polymers and nanomaterials; the synthesis of chiral compounds; the synthesis of peptide and peptidomimetic compounds; and the development of new drugs. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone.
合成方法
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be synthesized in two ways: by the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl chloride and 2(1H)-pyridinone, or by the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl bromide and 2(1H)-pyridinone. The first method involves the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl chloride with 2(1H)-pyridinone in the presence of an acid catalyst. The reaction yields 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone as the major product, along with a small amount of byproducts. The second method involves the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl bromide with 2(1H)-pyridinone in the presence of a base catalyst. This reaction yields 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone as the major product, along with a small amount of byproducts.
属性
IUPAC Name |
3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-8-9-17-16(11-14)22-18(15-7-4-10-21-19(15)24)23(17)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRQKBZSCHOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332128 | |
| Record name | 3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
CAS RN |
860649-49-6 | |
| Record name | 3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



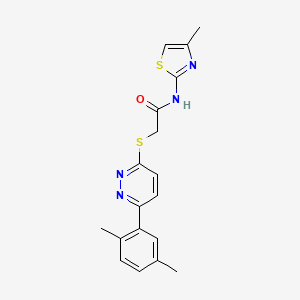
![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)



![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)
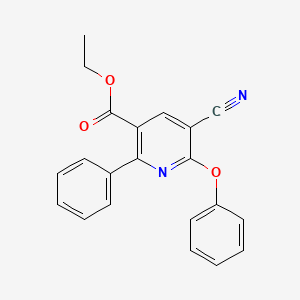
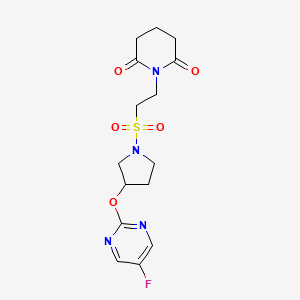
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)
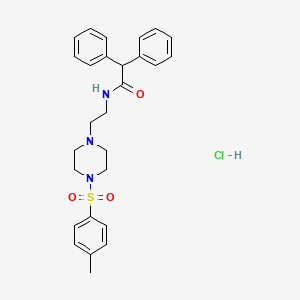

![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)
![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)
